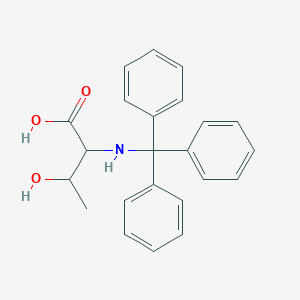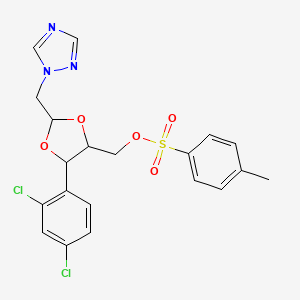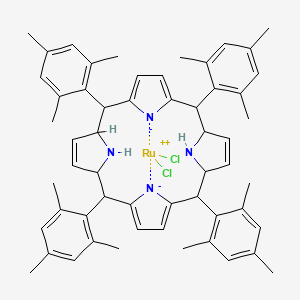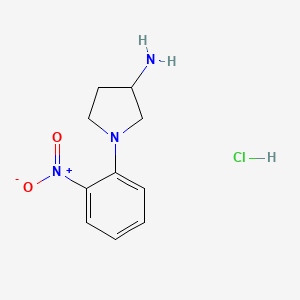
3-Hydroxy-2-(tritylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Triphenylmethyl)-L-threonine: is an organic compound that features a triphenylmethyl (trityl) group attached to the nitrogen atom of L-threonine. The triphenylmethyl group is known for its stability and is often used as a protecting group in organic synthesis. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylmethyl)-L-threonine typically involves the protection of the amino group of L-threonine using triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The general reaction scheme is as follows:
- Dissolve L-threonine in anhydrous dichloromethane.
- Add triphenylmethyl chloride and a base (e.g., pyridine) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(Triphenylmethyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: N-(Triphenylmethyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carbonyl group forms alcohols.
- Substitution reactions replace the triphenylmethyl group with other functional groups.
科学的研究の応用
N-(Triphenylmethyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of N-(Triphenylmethyl)-L-threonine involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The triphenylmethyl group stabilizes the molecule and allows for selective reactions at other functional groups. The molecular targets and pathways involved include the inhibition of nucleophilic attack on the amino group, thereby preserving the integrity of the molecule during chemical transformations.
類似化合物との比較
- N-(Triphenylmethyl)-L-serine
- N-(Triphenylmethyl)-L-cysteine
- N-(Triphenylmethyl)-L-tyrosine
Comparison: N-(Triphenylmethyl)-L-threonine is unique due to the presence of the hydroxyl group on the threonine moiety, which provides additional sites for chemical modification. Compared to N-(Triphenylmethyl)-L-serine, which also has a hydroxyl group, N-(Triphenylmethyl)-L-threonine offers different steric and electronic properties due to the presence of the methyl group on the threonine side chain. This makes it a versatile compound for various synthetic applications.
特性
分子式 |
C23H23NO3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
3-hydroxy-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27) |
InChIキー |
CBIIBFYYCAFENA-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)

![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)

![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)

![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)

